Deupirfenidone, also known as LYT-100, is a selectively deuterated derivative of pirfenidone, a compound originally developed for the treatment of idiopathic pulmonary fibrosis (IPF). The incorporation of deuterium into the structure of pirfenidone aims to enhance its pharmacokinetic properties while maintaining its therapeutic efficacy. Deupirfenidone is currently under investigation for its potential applications in treating various inflammatory and fibrotic diseases.
Deupirfenidone falls under the category of pharmaceutical compounds specifically designed for anti-fibrotic therapy. It is classified as a deuterated drug, which refers to pharmaceuticals that have been chemically modified by replacing one or more hydrogen atoms with deuterium atoms.
The synthesis of deupirfenidone involves several steps that build upon established methods for producing pirfenidone. Key techniques include:
The synthesis typically employs methods such as:
The molecular structure of deupirfenidone can be represented as follows:
The structural modifications due to deuteration lead to changes in physical properties such as melting point and solubility compared to non-deuterated forms. The presence of deuterium alters the vibrational frequencies in infrared spectroscopy, providing a unique spectral signature for analysis.
Deupirfenidone participates in various chemical reactions similar to those of pirfenidone but exhibits different kinetics due to the presence of deuterium. Key reactions include:
The reactions involving deupirfenidone are typically characterized by:
Deupirfenidone exerts its therapeutic effects primarily through modulation of fibroblast activity and inhibition of pro-fibrotic cytokines. The mechanism involves:
Clinical trials have indicated that deupirfenidone maintains efficacy in reducing lung function decline in patients with IPF, similar to pirfenidone but potentially with improved tolerability due to its altered pharmacokinetics.
Deupirfenidone is primarily investigated for its potential therapeutic applications in:
The ongoing research into deupirfenidone highlights its promise as a novel therapeutic agent that leverages the advantages offered by isotopic modification through deuteration, potentially leading to better patient outcomes in managing fibrotic diseases.
Deuterium ($^{2}\text{H}$ or $\text{D}$), a stable, non-radioactive isotope of hydrogen ($^{1}\text{H}$), possesses a nucleus containing one proton and one neutron, doubling its atomic mass compared to protium. Despite this difference, deuterium maintains nearly identical chemical properties to hydrogen, enabling its substitution within organic molecules without fundamentally altering their biochemical target recognition or pharmacological activity [3] [5]. The critical distinction lies in the kinetic consequences of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond. The increased mass reduces the vibrational frequency of the C-D bond, leading to a lower zero-point energy and consequently, a higher activation energy barrier for bond cleavage. This phenomenon is quantified as the deuterium kinetic isotope effect (DKIE), expressed as the ratio of rate constants ($k{\text{H}}/k{\text{D}}$), where values typically range from 2 to 7 for primary isotope effects [3] [10]. In drug metabolism, particularly for oxidative pathways mediated by cytochrome P450 (CYP) enzymes – responsible for metabolizing over 50% of marketed drugs – deuteration at vulnerable metabolic soft spots can significantly attenuate the rate of metabolic degradation [3] [5].
The primary therapeutic objective of deuteration is therefore to improve metabolic stability, thereby prolonging systemic exposure and the therapeutic half-life of the parent drug. This enhanced exposure profile can translate into multiple clinical benefits: reduced dosing frequency, lower total daily doses to achieve therapeutic efficacy, decreased formation of potentially toxic metabolites, and ultimately, improved patient adherence and clinical outcomes [3] [5] [10]. The strategic application of deuteration has evolved from the "deuterium switch" approach – modifying existing marketed drugs like deutetrabenazine – to the de novo incorporation of deuterium early in the drug discovery process, exemplified by deucravacitinib [3]. In fibrotic diseases like IPF, where current therapies like pirfenidone suffer from rapid metabolism, dose-limiting toxicity, and suboptimal efficacy, deuteration presents a compelling strategy to overcome these limitations [1] [4].
Table 1: Impact of Deuterium Kinetic Isotope Effects (DKIE) on Drug Properties
| DKIE Mechanism | Chemical Consequence | Potential Pharmacological Benefit | Relevance to Fibrotic Therapies |
|---|---|---|---|
| Primary Kinetic Isotope Effect | Slowed cleavage of C-D bond vs. C-H bond | Reduced metabolic clearance; prolonged half-life | Mitigates rapid first-pass metabolism of pirfenidone analogues |
| Altered Metabolic Pathway | Shift from dominant high-KIE pathway to alternative routes | Reduced formation of reactive/toxic metabolites; potentially improved safety | Minimizes dose-limiting GI adverse events linked to parent drug metabolites |
| Increased Systemic Exposure | Higher AUC and Cmax at equivalent doses | Potential for enhanced efficacy; lower dosing frequency | Enables higher, more efficacious doses unreachable with non-deuterated drug due to tolerability |
Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) emerged as a first-in-class antifibrotic agent approved for the treatment of IPF. Its mechanism of action, though not fully elucidated, encompasses anti-inflammatory, antioxidant, and antifibrotic effects, including the downregulation of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) production, inhibition of fibroblast proliferation, and reduction of collagen synthesis [1] [7]. Clinically, pirfenidone demonstrated a capacity to slow disease progression in pivotal trials (CAPACITY, ASCEND), leading to its regulatory approval. However, its therapeutic profile is significantly constrained by pharmacokinetic and tolerability challenges [1] [9].
Pirfenidone undergoes extensive and rapid hepatic metabolism, primarily via CYP1A2, with minor contributions from other CYP isoforms. This results in extensive first-pass metabolism, a short elimination half-life (approximately 2-3 hours), and consequently, low and variable systemic exposure. To achieve therapeutic drug levels, high doses (2403 mg/day) administered three times daily (TID) are required [1] [4] [6]. Crucially, this high dosing regimen is strongly associated with significant gastrointestinal (e.g., nausea, vomiting, dyspepsia, anorexia) and dermatological (photosensitivity rash, pruritus) adverse events. These side effects are frequently dose-limiting; real-world studies indicate that nearly half of patients discontinue therapy, require dose reductions, or switch to alternative treatments, leading to suboptimal disease management and diminished clinical benefit [1] [4] [7]. Furthermore, while pirfenidone reduces the rate of forced vital capacity (FVC) decline compared to placebo, the effect remains modest. The rate of decline observed with pirfenidone (-51.6 mL over 26 weeks in the ELEVATE IPF trial) significantly exceeds the natural decline seen in healthy aging lungs (-15 to -25 mL over 26 weeks) [1] [9]. This gap between observed efficacy and the physiological ideal highlights the pressing need for improved therapeutic options.
Table 2: Key Limitations of Pirfenidone in Idiopathic Pulmonary Fibrosis Therapy
| Limitation Category | Specific Issue | Consequence for IPF Treatment |
|---|---|---|
| Pharmacokinetic | Extensive CYP1A2-mediated first-pass metabolism | Low oral bioavailability; requires high TID dosing (2403 mg/day) |
| Pharmacokinetic | Short elimination half-life (2-3 hours) | Fluctuating drug levels; necessitates frequent dosing |
| Tolerability | High incidence of GI adverse events (nausea, vomiting, anorexia) | High rates of dose reduction/discontinuation (~50%); suboptimal dosing |
| Tolerability | Significant photosensitivity and skin rash | Reduced quality of life; treatment discontinuation |
| Efficacy | Modest slowing of FVC decline (-51.6 mL/26 weeks vs placebo -112.5 mL) | FVC decline remains substantially faster than healthy aging (-15 to -25 mL/26 weeks) |
Deupirfenidone (LYT-100) exemplifies the targeted deuteration strategy applied to overcome the limitations of an existing therapeutic. It is a deuterated analogue of pirfenidone where specific hydrogen atoms vulnerable to metabolic oxidation are replaced with deuterium atoms. While the exact positions of deuteration are proprietary, this structural modification is designed to strategically alter the molecule's metabolic fate without affecting its desired pharmacological activity against fibrotic pathways [1] [4] [6]. The primary hypothesis was that deuteration would reduce the rate of oxidative metabolism, particularly by CYP enzymes, thereby enhancing the pharmacokinetic profile.
Phase 1 studies provided compelling proof-of-concept for this hypothesis. Pharmacokinetic analyses revealed that deupirfenidone achieved significantly greater systemic exposure compared to pirfenidone at equivalent single doses (801 mg). Furthermore, the maximum tolerated dose (MTD) was not reached even at doses up to 1000 mg twice daily (BID), a regimen substantially higher than the standard pirfenidone dose (801 mg TID, totalling 2403 mg/day) [4] [6]. This finding suggested an improved tolerability profile, potentially due to reduced generation of high-concentration, potentially irritating metabolites formed via rapid oxidative pathways. Crucially, the ratio of parent deupirfenidone to its major metabolites was higher than observed with pirfenidone, directly confirming the impact of deuteration on metabolic stability [6]. These PK advantages supported the exploration of a higher and potentially more efficacious dose (825 mg TID) and a more convenient BID dosing regimen in subsequent efficacy trials.
The global Phase 2b ELEVATE IPF trial provided robust clinical validation of deupirfenidone's potential. This randomized, double-blind, placebo- and active-controlled study enrolled 257 IPF patients across four arms: deupirfenidone 550 mg TID, deupirfenidone 825 mg TID, pirfenidone 801 mg TID, and placebo. The primary endpoint was the rate of decline in forced vital capacity (FVC) over 26 weeks. Patients receiving deupirfenidone 825 mg TID exhibited an FVC decline of only -21.5 mL, a statistically significant 80.9% reduction in decline compared to placebo (-112.5 mL; p=0.02). This effect was substantially greater than the 54.1% reduction observed with pirfenidone 801 mg TID (-51.6 mL vs placebo) [1] [9]. Remarkably, the rate of lung function decline with deupirfenidone 825 mg (-21.5 mL over 26 weeks) closely mirrored the natural decline expected in healthy older adults (-15 to -25 mL). Preliminary data from the ongoing open-label extension (OLE) study further indicated that this stabilization effect is durable, with an FVC decline of -32.8 mL observed over 52 weeks, aligning with the expected annual decline in healthy aging lungs (-30 to -50 mL/year) [1]. These results position deupirfenidone as the first investigational IPF therapy demonstrating the potential to stabilize lung function decline approaching rates seen in healthy aging.
Table 3: Key Efficacy Outcomes of Deupirfenidone 825 mg TID in the Phase 2b ELEVATE IPF Trial
| Endpoint | Deupirfenidone 825 mg TID | Pirfenidone 801 mg TID | Placebo | Statistical Significance (Deupirfenidone vs Placebo) |
|---|---|---|---|---|
| FVC Decline at 26 Weeks (mL) | -21.5 mL | -51.6 mL | -112.5 mL | p = 0.02 |
| Reduction in FVC Decline vs Placebo | 80.9% | 54.1% | - | - |
| Proximity to Healthy Aging Decline | Matches (-15 to -25 mL/26 wks) | Exceeds | Greatly Exceeds | - |
| Time to IPF Progression (Hazard Ratio) | 0.439 | Not Reported | 1.00 | p = 0.0023 |
| FVC Decline at 52 Weeks (OLE, mL) | -32.8 mL | Not Reported | Not Reported | Matches Healthy Aging (-30 to -50 mL/year) |
The enhanced efficacy of deupirfenidone 825 mg TID, compared to pirfenidone 801 mg TID, can be attributed directly to its deuterium-enabled pharmacokinetic profile. The deuteration allows for significantly higher drug exposure without a corresponding increase in dose-limiting adverse events. Pharmacokinetic data from the ELEVATE IPF trial confirmed that deupirfenidone 825 mg TID resulted in an approximately 50% increase in systemic drug exposure compared to pirfenidone 801 mg TID [1]. This increased exposure likely drives deeper target engagement and a more profound antifibrotic effect. Importantly, the improved tolerability profile suggested by Phase 1 (no MTD reached, favorable AE profile in Phase 2b) indicates that deuteration may have overcome the metabolic pathway responsible for generating high concentrations of metabolites contributing to pirfenidone's toxicity. Consequently, deupirfenidone represents a potential paradigm shift, offering not just incremental improvement but the possibility of achieving near-normal lung function decline rates in IPF patients [1] [7] [9]. Based on these compelling results, PureTech is planning a meeting with the FDA to discuss the Phase 3 development pathway before the end of the third quarter of 2025, aiming to initiate the pivotal trial by the end of the year [1] [2]. Deupirfenidone thus stands as a landmark case study in how targeted deuterium incorporation can address the pharmacokinetic and efficacy limitations of existing therapies in fibrotic diseases.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: